Dibutyl iodomethaneboronate
Overview
Description
Dibutyl iodomethaneboronate, also known as DIBOC, is a boronic ester that has been widely used in organic synthesis. It is a versatile reagent that can be used for a variety of transformations, including Suzuki-Miyaura cross-coupling, Sonogashira coupling, and Negishi coupling.
Mechanism Of Action
The mechanism of action of Dibutyl iodomethaneboronate in cross-coupling reactions involves the formation of a boronate ester intermediate. The boronate ester then undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The overall reaction can be represented as follows:
Boronate Ester + Palladium Catalyst → Intermediate → Product + Boronic Acid
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of Dibutyl iodomethaneboronate. However, it is known to be a relatively non-toxic reagent that can be handled safely in a laboratory setting.
Advantages And Limitations For Lab Experiments
One of the main advantages of Dibutyl iodomethaneboronate is its high stability, which allows for easy handling and storage. Additionally, Dibutyl iodomethaneboronate is relatively inexpensive and readily available, making it an attractive option for researchers. However, Dibutyl iodomethaneboronate is not suitable for all types of cross-coupling reactions, and researchers may need to use alternative reagents depending on the specific reaction conditions.
Future Directions
There are several potential future directions for the use of Dibutyl iodomethaneboronate in organic synthesis. One area of interest is the development of new cross-coupling reactions that can be carried out using Dibutyl iodomethaneboronate as a reagent. Additionally, researchers may explore the use of Dibutyl iodomethaneboronate in the synthesis of new materials and pharmaceuticals. Finally, there is potential for the development of new synthetic methods for the preparation of Dibutyl iodomethaneboronate and related boronic esters.
Synthesis Methods
The synthesis of Dibutyl iodomethaneboronate involves the reaction of iodomethane with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The resulting product is then treated with butyl alcohol and an acid catalyst to form Dibutyl iodomethaneboronate. The overall reaction can be represented as follows:
Iodomethane + Bis(pinacolato)diboron + Base → Intermediate → Dibutyl iodomethaneboronate + Butanol
Scientific Research Applications
Dibutyl iodomethaneboronate has found widespread use in organic synthesis as a reagent for cross-coupling reactions. It has been used in the synthesis of a variety of natural products, pharmaceuticals, and materials. One of the advantages of Dibutyl iodomethaneboronate is its high stability, which allows for easy handling and storage. Additionally, Dibutyl iodomethaneboronate is relatively inexpensive and readily available, making it an attractive option for researchers.
properties
IUPAC Name |
dibutoxy(iodomethyl)borane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20BIO2/c1-3-5-7-12-10(9-11)13-8-6-4-2/h3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBKQQJNWZOKCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CI)(OCCCC)OCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BIO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157607 | |
Record name | Dibutyl iodomethaneboronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.97 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl iodomethaneboronate | |
CAS RN |
13251-29-1 | |
Record name | Dibutyl iodomethaneboronate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013251291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC150868 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibutyl iodomethaneboronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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